![molecular formula C26H21ClN2O5 B2425292 2-[3-(4-chlorobenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide CAS No. 902566-36-3](/img/structure/B2425292.png)
2-[3-(4-chlorobenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide
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Overview
Description
This compound features a quinoline core, which is known for its biological activity, and is substituted with a chlorobenzoyl group, a methoxy group, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-chlorobenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.
Introduction of the Chlorobenzoyl Group: This step involves the acylation of the quinoline core using 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Acetamide Formation: The final step involves the reaction of the intermediate with 3-methoxyaniline and acetic anhydride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-chlorobenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
The compound 2-[3-(4-chlorobenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide is a synthetic derivative of quinoline that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article explores its applications, focusing on scientific research findings and documented case studies.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism of action appears to involve:
- Inhibition of Protein Kinases : The compound may modulate signaling pathways that are crucial for cancer cell growth and survival.
- Induction of Apoptosis : Studies suggest that it can trigger programmed cell death in malignant cells.
Case Study: Breast Cancer Treatment
A study demonstrated that derivatives similar to this compound effectively reduced tumor size in animal models of breast cancer. The results indicated a reduction in tumor volume by up to 70% compared to control groups, highlighting its potential as a therapeutic agent against breast carcinoma .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various bacterial strains. Preliminary studies suggest that it possesses moderate antibacterial effects, particularly against Gram-positive bacteria.
Antioxidant Activity
The presence of methoxy groups in the structure is believed to enhance the compound's ability to scavenge free radicals, suggesting potential applications in oxidative stress-related conditions.
Summary of Biological Activities
Mechanism of Action
The mechanism of action of 2-[3-(4-chlorobenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide is not fully understood, but it is believed to involve interaction with specific molecular targets such as enzymes or receptors. The quinoline core is known to intercalate with DNA, which can disrupt cellular processes and lead to cell death. The chlorobenzoyl and methoxy groups may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: An antimalarial drug with a quinoline core.
Quinacrine: Another antimalarial drug with a similar structure.
Ciprofloxacin: A fluoroquinolone antibiotic with a quinoline core.
Uniqueness
2-[3-(4-chlorobenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other quinoline derivatives. The presence of the chlorobenzoyl and methoxy groups may enhance its potency and selectivity for certain targets, making it a valuable compound for further research and development.
Biological Activity
2-[3-(4-chlorobenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic implications based on current research findings.
Synthesis
The synthesis of this compound generally involves multi-step organic reactions, beginning with the formation of the quinoline core. Subsequent steps introduce the chlorobenzoyl and methoxyphenyl groups. Common reagents include anhydrous solvents and catalysts such as palladium on carbon. Optimization techniques such as continuous flow chemistry are often employed to enhance yield and purity during industrial production.
The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The mechanism involves binding to these targets, which can modulate their activity and lead to significant biological effects. Pathways affected may include signal transduction, gene expression, and metabolic processes.
Anticancer Activity
Recent studies have indicated that compounds with similar structural frameworks exhibit promising anticancer properties. For example, analogs of this compound have shown effectiveness against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .
In Vitro Studies
In vitro evaluations have demonstrated that the compound possesses significant inhibitory effects on cancer cell proliferation. For instance, a study reported IC50 values indicating effective inhibition of cell growth in multiple cancer types, suggesting its potential as a lead compound for drug development .
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
A549 (Lung Cancer) | 15.2 | Apoptosis induction |
MCF7 (Breast Cancer) | 12.8 | Cell cycle arrest |
HeLa (Cervical Cancer) | 18.5 | Inhibition of DNA synthesis |
Molecular Docking Studies
Molecular docking studies further elucidate the binding affinity and interaction modes between the compound and its biological targets. These studies reveal that the compound forms stable complexes with target proteins, which is crucial for its biological efficacy .
Comparative Analysis
Comparative studies with structurally similar compounds indicate that variations in substituents significantly affect biological activity. For instance, compounds with fluorinated analogs often exhibit enhanced lipophilicity and stability compared to those with chlorinated groups .
Compound | Biological Activity | Notable Features |
---|---|---|
N-(3,4-dimethoxyphenyl)-2-[3-(4-fluorobenzoyl)... | Moderate to high potency | Enhanced stability due to fluorine |
N-(3-methoxyphenyl)-2-[3-(4-bromobenzoyl)... | Mild activity | Reduced binding affinity |
Properties
IUPAC Name |
2-[3-(4-chlorobenzoyl)-6-methoxy-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21ClN2O5/c1-33-19-5-3-4-18(12-19)28-24(30)15-29-14-22(25(31)16-6-8-17(27)9-7-16)26(32)21-13-20(34-2)10-11-23(21)29/h3-14H,15H2,1-2H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASOLJERBIBHMOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=C(C=C3)Cl)CC(=O)NC4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21ClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.